Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 87031-17-2) is a pyrazolopyrimidine derivative with a substituted aromatic core. Its structure features an ethyl ester group at position 3, amino and methyl substituents at positions 2, 5, and 7, respectively.
Synthesis: The compound is synthesized via a three-step process from ethyl 2-cyanoacetate:
Reaction with dimethylformamidine dimethyl acetal (70°C, 6 h, 90% yield).
Hydrazine hydrate treatment (EtOH/H₂O, 90°C, 4 h, 82% yield).
Cyclization with acetylacetone (AcOH/EtOH, 100°C, 6 h, 80% yield) .
Properties
IUPAC Name |
ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-17-11(16)8-9(12)14-15-7(3)5-6(2)13-10(8)15/h5H,4H2,1-3H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCBAAQSWEVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed using catalysts such as Pd/C in ethanol under H2 atmosphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) is a common catalyst used for reduction reactions in ethanol.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Antihypertensive Activity
One of the most notable applications of this compound is its role as an angiotensin II (AII) antagonist. Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antihypertensive effects in animal models. For instance, modifications at specific positions on the heterocycle have been shown to enhance binding affinity to AII receptors, resulting in potent oral antihypertensive agents .
Anticancer Properties
Studies have indicated that compounds within this chemical class possess anticancer properties. The structural features of ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate allow for interactions with various molecular targets involved in cancer progression. Its derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .
Neuropharmacological Effects
Recent investigations suggest potential neuropharmacological applications for this compound. Its ability to modulate neurotransmitter systems indicates possible uses in treating neurological disorders such as anxiety and depression. The compound's interactions with serotonin and dopamine receptors are areas of ongoing research .
Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted to optimize the efficacy of this compound derivatives. Modifications at the 3 and 5 positions significantly influence biological activity. For example, introducing alkyl or halogen substituents has been linked to enhanced receptor binding and improved pharmacokinetic profiles .
Clinical Trials and Preclinical Studies
Several preclinical studies have demonstrated the efficacy of this compound in various models of disease. In hypertensive rat models, compounds derived from this compound showed significant reductions in blood pressure comparable to established antihypertensive drugs like losartan .
Data Summary Table
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as tyrosine kinases and c-AMP phosphodiesterases . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₄N₄O₂ (calculated from ).
- NMR Data : δ 162.73 (C=O), 24.55 (5-CH₃), 16.00 (7-CH₃) in DMSO-d₆ .
- MS (ESI) : m/z 222.2 [M + H]⁺ .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives vary in substituents, impacting their chemical behavior, stability, and bioactivity. Below is a comparative analysis:
Structural and Functional Variations
Reactivity and Stability
- Reduction Behavior: The target compound undergoes reduction with NaBH₄ in ethanol to yield tetrahydropyrazolo derivatives (71% syn-isomer, 10% anti-isomer) . In contrast, ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 926663-00-5) is prone to decarboxylation in acidic conditions .
Ester Stability :
Computational Insights
- Conformational analysis of the target compound's reduction products (syn- vs. anti-isomers) reveals distinct dihedral angles and interproton distances, critical for molecular docking studies .
- The anti-isomer (7b) exhibits a unique spatial arrangement, enabling selective interactions in enzyme binding pockets .
Biological Activity
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological profiles. This compound is particularly noted for its potential as an enzyme inhibitor and its role in cancer therapy.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1H-pyrazole derivatives with various electrophiles such as β-dicarbonyl compounds. Recent studies have optimized synthetic pathways that yield high purity and yield of the target compound while allowing for structural modifications that enhance biological activity .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. This compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance:
- Dihydroorotate dehydrogenase (DHODH) Inhibition : This compound has demonstrated effective inhibition of DHODH, a target validated in clinical studies for malaria treatment. In vitro assays indicate that it possesses superior activity compared to known inhibitors like brequinar .
- BRAF and EGFR Inhibition : Compounds within this class have been noted to inhibit BRAF(V600E) and EGFR pathways crucial for tumor growth .
Anti-inflammatory and Antimicrobial Activities
This compound also shows promise in anti-inflammatory and antimicrobial applications:
- Anti-inflammatory Effects : Several studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : The compound has been evaluated against various bacterial strains and has shown moderate to strong antimicrobial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the 2-amino and 3-carboxylate positions significantly influence its potency:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2-Amino | Methylation | Increased enzyme inhibition |
| 3-Carboxylate | Esterification | Enhanced solubility |
These modifications allow researchers to tailor the compound's properties for specific therapeutic targets.
Case Studies
Several case studies have highlighted the efficacy of ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- In Vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells), derivatives showed IC50 values in the low micromolar range .
- Animal Models : In vivo studies using murine models have demonstrated significant tumor regression upon treatment with ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives .
Q & A
Q. What are the established synthetic routes for Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized via a two-step process: (1) cyclization of 5-aminopyrazole-4-carboxylate with acetylacetone under acidic conditions, followed by (2) esterification . Key factors include solvent choice (e.g., ethanol/water mixtures under ultrasonic irradiation enhance yield to 95% ), temperature control, and catalyst selection (e.g., KHSO₄ for acid-mediated cyclization ).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming regiochemistry and substituent positions. For example, methyl groups at C5 and C7 appear as singlets at δ 2.08–2.24 ppm, while the ester carbonyl resonates at ~δ 165 ppm .
- IR Spectroscopy : Absorption bands at ~3437 cm (NH) and ~1700 cm (ester C=O) validate functional groups .
- Elemental Analysis : Matches between calculated and observed C, H, N percentages confirm purity (e.g., C 64.48%, H 6.03%, N 15.72% for derivatives ).
Q. How do the amino and ester functional groups influence reactivity in downstream modifications?
The amino group enables nucleophilic substitution (e.g., diazo coupling with arylidene malononitrile ), while the ester group facilitates hydrolysis to carboxylic acids under basic conditions or decarboxylation in acidic media . Methyl substituents at C5/C7 sterically hinder electrophilic attacks, directing reactivity to C3 .
Advanced Research Questions
Q. What strategies address contradictions in regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Regioselectivity is solvent- and catalyst-dependent. For example, reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol yields anti-configuration products (e.g., 7b), while methyl esters produce inseparable mixtures due to steric effects . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How can NMR data resolve stereochemical ambiguities in reduced derivatives?
In dihydro derivatives, NMR coupling constants distinguish syn and anti isomers. For example, syn-isomers (e.g., 6b) exhibit distinct splitting patterns for H5/H7 protons due to vicinal coupling ( Hz), while anti-isomers (e.g., 7b) show smaller couplings ( Hz) .
Q. What methodological challenges arise in analyzing polymorphic forms of this compound?
Polymorphism impacts solubility and bioactivity. X-ray crystallography of derivatives (e.g., ethyl 7-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate) reveals packing differences influenced by methyl/aryl substituents . Differential Scanning Calorimetry (DSC) and PXRD are critical for detecting polymorphic transitions .
Q. How can conflicting data on biological activity be reconciled in structure-activity relationship (SAR) studies?
Contradictions often arise from assay conditions or substituent positioning. For instance, trifluoromethyl groups at C2 enhance enzyme inhibition (e.g., glucocerebrosidase chaperones), while methyl groups at C5/C7 reduce steric hindrance for target binding . Dose-response curves and molecular docking (e.g., AutoDock Vina) clarify substituent effects .
Q. What advanced functionalization methods enable diversification of the pyrazolo[1,5-a]pyrimidine scaffold?
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C7 .
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 30-minute reactions vs. 24-hour conventional methods) .
- Dearomatization : Reduction with NaBH yields tetrahydropyrazolo[1,5-a]pyrimidines, which are precursors to sp-rich analogs .
Q. How do solvent and pH conditions affect hydrolytic stability of the ester group?
Basic conditions (e.g., NaOH/MeOH) hydrolyze the ester to carboxylic acids, but spontaneous decarboxylation occurs at pH < 3, yielding 3-unsubstituted derivatives . Stability studies (HPLC monitoring) recommend neutral buffers for handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
